
N-(1H-inden-2-yl)-4-methylthiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-inden-2-yl)-4-methylthiadiazole-5-carboxamide is a heterocyclic compound that features an indene moiety fused with a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-inden-2-yl)-4-methylthiadiazole-5-carboxamide typically involves the reaction of 1H-indene-2-carboxylic acid with thiosemicarbazide under acidic conditions to form the intermediate 1H-inden-2-yl-thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired thiadiazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1H-inden-2-yl)-4-methylthiadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives such as sulfoxides or sulfones.
Reduction: Reduced derivatives such as thiols.
Substitution: Substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
N-(1H-inden-2-yl)-4-methylthiadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(1H-inden-2-yl)-4-methylthiadiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1H-indol-2-yl)-4-methylthiadiazole-5-carboxamide
- N-(1H-inden-2-yl)-4-methylthiadiazole-5-sulfonamide
- N-(1H-inden-2-yl)-4-methylthiadiazole-5-thioamide
Uniqueness
N-(1H-inden-2-yl)-4-methylthiadiazole-5-carboxamide is unique due to its specific combination of the indene and thiadiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H11N3OS |
|---|---|
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
N-(1H-inden-2-yl)-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C13H11N3OS/c1-8-12(18-16-15-8)13(17)14-11-6-9-4-2-3-5-10(9)7-11/h2-6H,7H2,1H3,(H,14,17) |
Clé InChI |
PEGGRBZNXBIZJW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SN=N1)C(=O)NC2=CC3=CC=CC=C3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


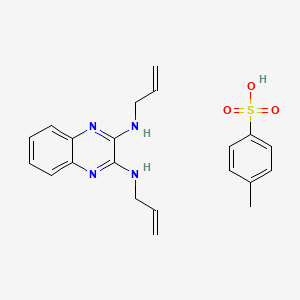
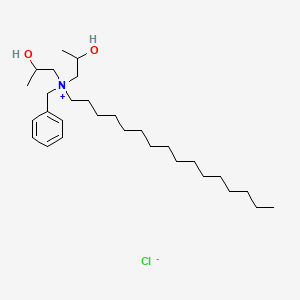
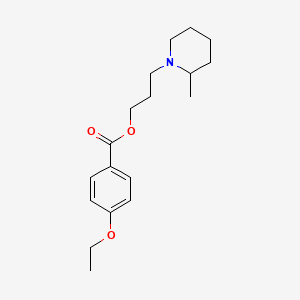
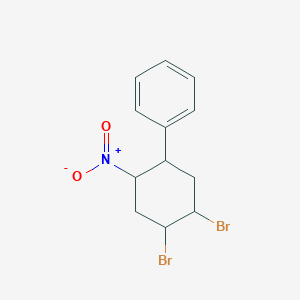
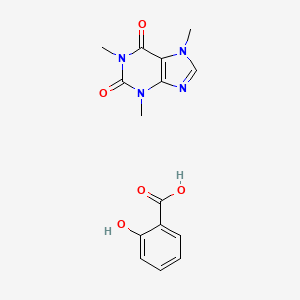

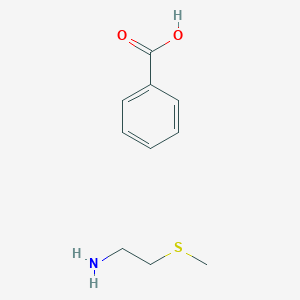
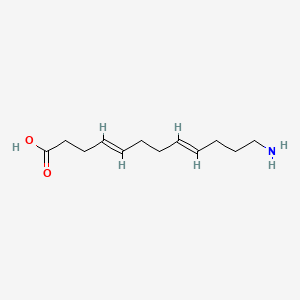
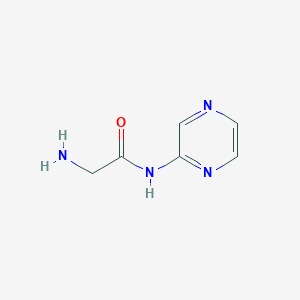
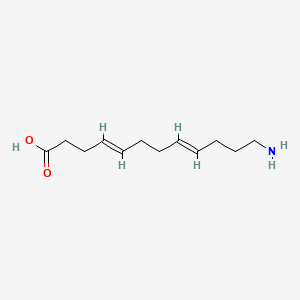

![2-[2-(Dimethylamino)ethyl]-5-methyl-2-(naphthalen-1-yl)hex-4-enenitrile--hydrogen chloride (1/1)](/img/structure/B13766589.png)
![3-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B13766597.png)

